molecular formula C8H6O3 B14414275 Prop-2-yn-1-yl furan-2-carboxylate CAS No. 83133-06-6

Prop-2-yn-1-yl furan-2-carboxylate

Katalognummer: B14414275
CAS-Nummer: 83133-06-6
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: KURJAKWCBGPFNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-yn-1-yl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted at the 2-position with a prop-2-yn-1-yl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with propargyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

Furan-2-carboxylic acid+Propargyl alcoholCatalystProp-2-yn-1-yl furan-2-carboxylate+Water\text{Furan-2-carboxylic acid} + \text{Propargyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Furan-2-carboxylic acid+Propargyl alcoholCatalyst​Prop-2-yn-1-yl furan-2-carboxylate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-yn-1-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce prop-2-yn-1-yl furan-2-carbinol.

Wissenschaftliche Forschungsanwendungen

Prop-2-yn-1-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of prop-2-yn-1-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of prop-2-yn-1-yl furan-2-carboxylate.

    Propargyl alcohol: Another precursor used in the esterification reaction.

    Methyl furan-2-carboxylate: A similar ester derivative with a

Eigenschaften

CAS-Nummer

83133-06-6

Molekularformel

C8H6O3

Molekulargewicht

150.13 g/mol

IUPAC-Name

prop-2-ynyl furan-2-carboxylate

InChI

InChI=1S/C8H6O3/c1-2-5-11-8(9)7-4-3-6-10-7/h1,3-4,6H,5H2

InChI-Schlüssel

KURJAKWCBGPFNA-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.